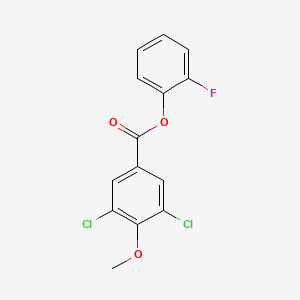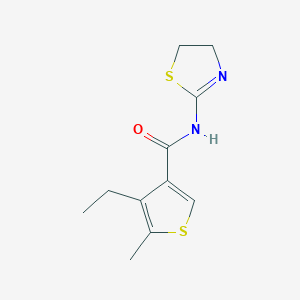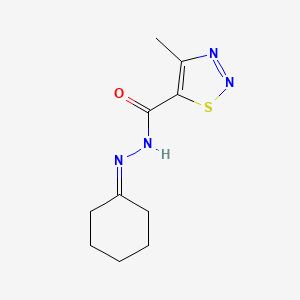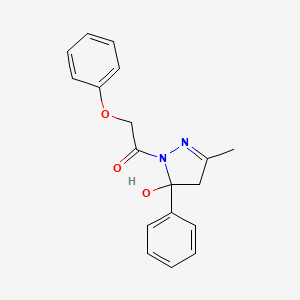
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound with potential applications in scientific research. It is a pyrazoline derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitter systems by acting as a partial agonist or antagonist at specific receptor sites. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. It could be useful in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another advantage is its antioxidant and anti-inflammatory properties, which could be useful in the study of various inflammatory conditions. One limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how it modulates neurotransmitter systems and its potential therapeutic effects.
Orientations Futures
There are several future directions for the research and development of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential therapeutic applications in the field of neuroscience, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its antioxidant and anti-inflammatory properties in more detail, and to explore its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for neurological disorders and other conditions.
Méthodes De Synthèse
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of phenoxyacetic acid with 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound. Another method involves the reaction of 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide with phenoxyacetyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain this compound.
Applications De Recherche Scientifique
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14-12-18(22,15-8-4-2-5-9-15)20(19-14)17(21)13-23-16-10-6-3-7-11-16/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYMHCMTNQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)
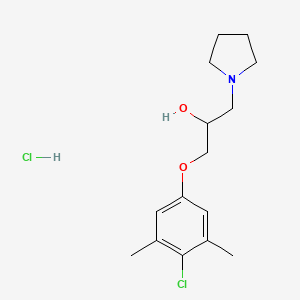
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
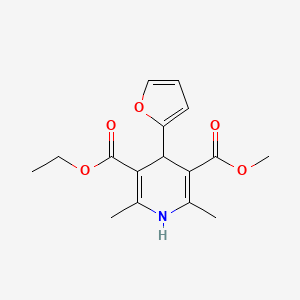
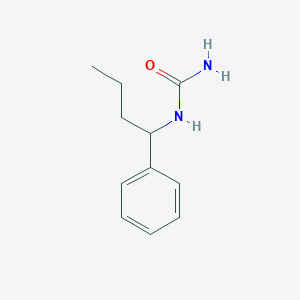
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
